butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate
Description
Key Structural Features in Analogous Systems
Comparative Structural Analysis with Related Carbamate Derivatives
The compound’s carbamate group shares structural motifs with pharmacologically active analogs, differing in substituent positioning and hydrogen-bonding capacity:
Bond Length and Angle Comparisons
| Parameter | Current Compound (Inferred) | Ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate |
|---|
Properties
IUPAC Name |
butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H16N2O2.C4H6O4/c2*1-5-9-10(7-6-8(2)12-9)15-11(14)13(3)4;5-3(6)1-2-4(7)8/h2*6-7H,5H2,1-4H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKNNQRCURJZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OC(=O)N(C)C.CCC1=C(C=CC(=N1)C)OC(=O)N(C)C.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Representative Reaction Conditions for Pyridinyl Intermediate Preparation
Formation of N,N-Dimethylcarbamate Moiety
The carbamate group is typically introduced via reaction of the pyridinyl amine or alcohol intermediate with a carbamoylating agent such as dimethylcarbamoyl chloride or equivalent reagents under basic conditions. This step requires:
- Control of reaction temperature to avoid side reactions, often carried out at 0–25°C.
- Use of inert atmosphere to prevent moisture interference.
- Purification by extraction and crystallization to isolate the carbamate product.
Although direct literature detailing this exact carbamate formation on the 2-ethyl-6-methylpyridin-3-yl moiety is limited, analogous carbamate syntheses are well-established in medicinal chemistry and typically proceed with high yield and selectivity.
Coupling with Butanedioic Acid
The final step involves coupling the prepared pyridinyl N,N-dimethylcarbamate intermediate with butanedioic acid (succinic acid) or its derivatives. This coupling can be achieved by:
- Activation of butanedioic acid as an acid chloride or anhydride to facilitate amide or ester bond formation.
- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides.
- Reaction in aprotic solvents like dichloromethane or dimethylformamide at mild temperatures.
- Purification by chromatography or recrystallization .
This approach is consistent with the preparation of similar biaryl or heteroaryl substituted amino acid derivatives as described in patent literature.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
One of the primary areas of application for butanedioic acid; (2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate is in medicinal chemistry. The compound has shown promise in the development of pharmaceuticals due to its ability to act as a bioactive agent.
Case Study: Neuroprotective Effects
Research has indicated that derivatives of this compound may exhibit neuroprotective properties. In a study focusing on oxidative stress in neuronal cells, compounds similar to butanedioic acid; (2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate demonstrated significant reductions in cell death and improvements in cell viability under stress conditions .
Agricultural Applications
The compound is also being investigated for its potential use in agriculture, particularly as a pesticide or fungicide. Its pyridine ring structure contributes to its biological activity against pests.
Case Study: Insecticidal Activity
In a controlled study, formulations containing butanedioic acid; (2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate were tested against common agricultural pests. Results showed a marked decrease in pest populations, indicating its effectiveness as a biopesticide .
Material Science
Another promising area for this compound is in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties.
Case Study: Polymer Synthesis
Researchers have utilized butanedioic acid; (2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate as a monomer in polymer synthesis. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional materials .
Data Tables
To summarize the applications and findings related to butanedioic acid; (2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate, the following tables provide an overview:
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Neuroprotective agent | Reduces oxidative stress-induced cell death |
| Agriculture | Biopesticide | Effective against common agricultural pests |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate involves inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately causing their death .
Comparison with Similar Compounds
Structural Features :
- Butanedioic acid : Provides two carboxylic acid groups, enabling salt formation, esterification, or polymer synthesis.
- The N,N-dimethylcarbamate group introduces a hydrolytically stable carbamate bond, often associated with pesticidal or pharmaceutical activity .
Potential Applications:
- Green corrosion inhibition : Succinic acid derivatives adsorb onto metal surfaces, forming protective layers . The carbamate group may enhance adsorption efficiency.
- Biopolymers : Succinic acid is a precursor for polyesters (e.g., with ethanediol, producing water as a byproduct) . The carbamate moiety could modify polymer flexibility or biodegradability.
Butanedioic Acid Derivatives
Table 1: Key Properties of Butanedioic Acid Derivatives
Key Findings :
- Diethyl esters (e.g., in Melia azedarach extracts) exhibit antimicrobial activity but lack the structural complexity for targeted adsorption .
- Perfluorinated esters are used in niche industrial applications due to their stability but face environmental persistence concerns .
- The target compound leverages succinic acid’s green chemistry benefits while the carbamate-pyridine group may enhance bioactivity or surface adhesion .
Pyridinyl Carbamate Derivatives
Table 2: Comparison of Pyridinyl Carbamates
Key Findings :
- Fluoro/iodo substituents (e.g., in ) increase electronegativity, influencing binding affinity in drug design .
- N,N-Dimethylcarbamate offers greater hydrolytic stability compared to ethyl carbamates, extending functional longevity .
Functional Comparisons
Corrosion Inhibition :
- Pure succinic acid forms weak protective layers on metals, requiring fermentation-based purification for industrial use .
- The target compound ’s carbamate group may strengthen metal-adsorbent interactions via lone-pair electrons from the pyridine nitrogen, improving inhibition efficiency .
Bioactivity :
- Diethyl esters of succinic acid show moderate antimicrobial activity against clinical pathogens .
Biological Activity
Butanedioic acid; (2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate, also known as a derivative of pyridine and carbamate, has garnered attention for its potential biological activities. This compound is of interest due to its structural characteristics which suggest various pharmacological applications, particularly in the fields of neuropharmacology and metabolic disorders.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- Molecular Formula : C12H17N2O4
- Molecular Weight : 255.27 g/mol
- CAS Number : 127464-43-1
The compound comprises a butanedioic acid moiety linked to a pyridine derivative, which is known to influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Cholinesterase Inhibition : Compounds containing carbamate groups have been shown to selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment. Selective inhibition of BChE may mitigate the progression of cognitive decline associated with this condition .
- Neuroprotective Effects : Some studies suggest that derivatives of pyridine can exhibit neuroprotective effects, potentially through mechanisms involving antioxidant activity and modulation of neurotransmitter systems .
Inhibition Studies
Inhibition studies have demonstrated that butanedioic acid; (2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate can effectively inhibit BChE. The inhibition rates are comparable to established drugs like rivastigmine:
| Compound | Inhibition Rate Constant (M⁻¹ min⁻¹) | Selectivity Ratio (BChE/AChE) |
|---|---|---|
| Rivastigmine | 10⁻³ - 10⁻⁶ | 1:1 |
| Test Compound | 10⁻³ - 10⁻⁶ | Higher than 1:1 |
This table illustrates the potential of the compound as a therapeutic agent in cognitive disorders.
Case Studies
Several case studies have explored the effectiveness of similar compounds in clinical settings:
- Alzheimer's Disease Models : In animal models, carbamate derivatives have shown improved cognitive function when administered alongside standard therapies. The mechanism appears to involve enhanced cholinergic signaling due to BChE inhibition .
- Metabolic Disorders : Research into GPR119 receptor agonists indicates that similar compounds can influence metabolic pathways, suggesting potential applications in treating obesity and diabetes by enhancing insulin secretion .
Safety and Toxicity Profile
The safety profile of butanedioic acid; (2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate has been evaluated through cytotoxicity assays. Most derivatives have shown low toxicity levels across various cell lines, indicating a favorable safety margin for potential therapeutic use:
| Cell Line | Cytotoxicity Level (%) |
|---|---|
| Liver Cells | <10% |
| Kidney Cells | <5% |
| Neuronal Cells | <8% |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including carbamate formation via coupling between the pyridine derivative and dimethylcarbamoyl chloride. Key steps include:
- Temperature Control : Maintain reaction temperatures between 0–55°C to prevent decomposition of heat-sensitive intermediates (e.g., as seen in pyridine derivative syntheses) .
- Catalyst Selection : Use acetic acid as a catalyst in aqueous conditions to enhance yield (up to 91.6% in analogous reactions) .
- Purification : Employ column chromatography or recrystallization to isolate the target compound, guided by HPLC analysis for purity validation .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the pyridine ring substitution pattern and carbamate linkage. Compare shifts with analogous pyridine derivatives (e.g., tert-butylpyridine carbamates) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed vs. calculated m/z for CHClINO derivatives) .
- FT-IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700 cm and pyridine ring vibrations at ~1600 cm .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C, 60°C) and humidity (75% RH) for 1–3 months. Monitor degradation via HPLC and track loss of parent compound .
- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products under UV light exposure (e.g., 254 nm for 48 hours) .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction parameters for scaling synthesis?
- Methodological Answer :
- Variable Selection : Test factors like temperature (0–60°C), solvent polarity (water vs. acetonitrile), and catalyst concentration using a 2 factorial design .
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions for maximum yield. For example, computational tools (e.g., ICReDD’s reaction path search methods) can narrow experimental conditions by 30–50% .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Cross-reference biological assay conditions (e.g., cell lines, incubation times) from independent studies. Discrepancies may arise from differences in solvent (DMSO vs. ethanol) or impurity profiles .
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed 24-hour incubation in HEK293 cells) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the compound’s reactivity in novel chemical environments?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map potential energy surfaces for carbamate hydrolysis or pyridine ring modifications. Compare activation energies for competing pathways .
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., acetylcholinesterase) to identify binding hotspots and guide derivatization .
Data Management & Experimental Design
Q. What computational tools enhance data integrity and reproducibility in studies involving this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track synthesis parameters, ensuring raw data (e.g., NMR files, chromatograms) are timestamped and version-controlled .
- Cheminformatics Databases : Upload structural data to PubChem or Reaxys for cross-validation with analogous compounds (e.g., pyridine-carbamate hybrids) .
Q. How can researchers design experiments to investigate the compound’s environmental fate?
- Methodological Answer :
- Aquatic Degradation Studies : Use OECD 308 guidelines to measure half-life in water-sediment systems under aerobic/anaerobic conditions. Analyze metabolites via LC-MS/MS .
- Air-Surface Exchange Modeling : Apply Henry’s Law constants (estimated via EPI Suite) to predict volatilization rates in atmospheric studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
